Bienvenue dans la boutique en ligne BenchChem!

BMY 28674-d8

Bioanalysis LC-MS/MS Quantification Internal Standard

BMY 28674-d8 is the definitive deuterated internal standard for quantifying 6-hydroxybuspirone in LC-MS/MS. Its 8-deuterium labeling delivers a distinct mass shift, co-elution with the analyte, and accurate correction for matrix effects and ionization variations—critical for validated bioanalytical methods and ANDA submissions. Unlike buspirone-d8 or non-deuterated analogs, only BMY 28674-d8 matches the chemical identity of 6-hydroxybuspirone, ensuring reliable AUC and Cmax data. Ideal for CYP3A4 metabolism studies and QC release testing.

Molecular Formula C21H31N5O3
Molecular Weight 409.6 g/mol
CAS No. 1189644-16-3
Cat. No. B564455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY 28674-d8
CAS1189644-16-3
Synonyms6-Hydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl-d8]-8-azaspiro[4.5]decane-7,9-_x000B_dione;  6’-Hydroxybuspirone-d8;  BMY 28674-d8; 
Molecular FormulaC21H31N5O3
Molecular Weight409.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2
InChIKeyKOZNAHJIJGCFJJ-QGZHXTQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMY 28674-d8 (CAS 1189644-16-3): A Deuterated Active Metabolite for LC-MS/MS Quantification


BMY 28674-d8 (CAS: 1189644-16-3) is a deuterium-labeled form of 6-hydroxybuspirone, the major active metabolite of the anxiolytic drug buspirone. It is a stable isotope-labeled (SIL) internal standard . Its core is an 8-azaspiro[4.5]decane-7,9-dione structure with a pyrimidinyl-piperazine moiety . The incorporation of eight deuterium atoms distinguishes it from its unlabeled counterpart (BMY 28674) while maintaining near-identical chemical and physical properties, making it an ideal internal standard for mass spectrometry applications [1].

Why Generic Substitution Fails: The Critical Role of BMY 28674-d8 in Analytical Precision


Substituting BMY 28674-d8 with a non-isotopic, structural analog (e.g., buspirone-d8 or a non-deuterated metabolite) for the quantification of 6-hydroxybuspirone introduces significant analytical variability. Its specific 8-deuterium labeling ensures a distinct mass shift from the analyte, which is critical for minimizing matrix effects and ionization variations in LC-MS/MS [1]. Generic alternatives lack the precise mass and chemical similarity required to co-elute with the analyte and correct for sample preparation losses, leading to inaccurate quantitative results and invalidated bioanalytical methods [2].

Product-Specific Quantitative Evidence: How BMY 28674-d8 Enables Superior Analytical Performance


Validated Use as a Deuterated Internal Standard in LC-MS/MS Assays

BMY 28674-d8 is explicitly used as a deuterated internal standard (e.g., [2H8]-6-Hydroxy Buspirone) for the quantification of 6-hydroxybuspirone in LC-MS/MS assays . This application is based on its structural and chemical similarity to the analyte, which corrects for variations in sample preparation and instrument response, a critical requirement for method validation that generic, non-isotopic standards cannot reliably provide.

Bioanalysis LC-MS/MS Quantification Internal Standard

Molecular Weight Shift for Unambiguous Mass Spectrometric Differentiation

The substitution of eight hydrogen atoms with deuterium in BMY 28674-d8 results in a molecular weight of 409.55 g/mol, a +8 Da shift from the unlabeled BMY 28674 (MW: 401.50 g/mol) [REFS-1, REFS-2]. This distinct mass difference ensures that the internal standard's signal is completely resolved from the analyte's signal in the mass spectrometer, eliminating cross-talk and ensuring assay selectivity [1].

Mass Spectrometry Isotopic Labeling Method Selectivity

Co-Elution Profile for Superior Matrix Effect Correction

As a deuterated analog, BMY 28674-d8 exhibits virtually identical physicochemical properties, including chromatographic retention time, as its unlabeled counterpart [1]. This near-perfect co-elution is critical; it ensures that the internal standard experiences the same degree of ionization suppression or enhancement from the sample matrix as the analyte, thereby providing accurate and precise quantification that a structurally dissimilar analog cannot achieve [2].

Chromatography Matrix Effects Method Robustness

Regulatory-Compliant Characterization Data for Method Validation

BMY 28674-d8 is supplied with detailed characterization data compliant with regulatory guidelines, supporting its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of buspirone [1]. The product can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) [1].

Method Validation Analytical Standards Regulatory Compliance

Key Application Scenarios for BMY 28674-d8 in Bioanalysis and Drug Development


LC-MS/MS Quantification of 6-Hydroxybuspirone in Pharmacokinetic Studies

BMY 28674-d8 is the optimal internal standard for the accurate and precise quantification of 6-hydroxybuspirone in plasma and other biological matrices during preclinical and clinical pharmacokinetic studies. Its use ensures reliable measurement of drug exposure parameters (e.g., AUC, Cmax) by correcting for sample-to-sample variability in extraction recovery and ionization efficiency [1].

Validated Bioanalytical Method Development for ANDA Submissions

For generic drug development, a robust and validated LC-MS/MS method is required for ANDA submissions. BMY 28674-d8, as a well-characterized and commercially available deuterated internal standard, is a fit-for-purpose reagent that supports the development and validation of methods compliant with FDA and EMA bioanalytical guidelines [1].

Metabolite Identification and Profiling in CYP3A4-Mediated Metabolism Studies

In studies investigating the CYP3A4-mediated metabolism of buspirone to its active metabolite 6-hydroxybuspirone, BMY 28674-d8 can serve as a stable isotopic tracer. While the unlabeled compound is the metabolite of interest, the deuterated form provides a reliable internal standard for monitoring and quantifying its formation and degradation across different experimental systems .

Quality Control (QC) Release Testing for Buspirone Drug Products

BMY 28674-d8 can be employed as an internal standard in LC-MS/MS methods for quality control release testing of buspirone drug products to monitor levels of the active metabolite, 6-hydroxybuspirone, as a specified impurity or degradant . Its use enhances the accuracy and reliability of these critical QC assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY 28674-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.